(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1217464-22-6
VCID: VC0165260
InChI: InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m0/s1
SMILES: C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O
Molecular Formula: C34H34N2O4
Molecular Weight: 534.656

(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine

CAS No.: 1217464-22-6

Cat. No.: VC0165260

Molecular Formula: C34H34N2O4

Molecular Weight: 534.656

* For research use only. Not for human or veterinary use.

(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine - 1217464-22-6

Specification

CAS No. 1217464-22-6
Molecular Formula C34H34N2O4
Molecular Weight 534.656
IUPAC Name N-[(1S,2S)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide
Standard InChI InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m0/s1
Standard InChI Key FSKBHXVAXWHEQT-KYJUHHDHSA-N
SMILES C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O

Introduction

Chemical Structure and Properties

(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine is characterized by its specific stereochemistry and composition. It contains two hydroxamic acid moieties attached to a cyclohexane backbone with defined stereochemistry at the 1 and 2 positions.

Basic Information

The compound has the following fundamental properties:

PropertyValue
CAS Number1217464-22-6
Molecular FormulaC₃₄H₃₄N₂O₄
Molecular Weight534.66 g/mol
AppearanceWhite to light yellow/orange powder or crystal
Specific Rotation [α]₂₀ᴅ-85.0 to -95.0° (c=1, CHCl₃)
Nitrogen Content4.98 to 5.50%

Source: Multiple vendors confirm these specifications .

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine

  • (1S,2S)-N,N'-1,2-cyclohexanediylbis[N-hydroxy-α-phenyl-benzeneacetamide]

  • N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide)

  • (S)-CBHA-DPA (abbreviated form)

Structural Features and Chemical Characteristics

Structural Analysis

The molecule features a cyclohexane ring with two substituent groups at the 1 and 2 positions, both with the S configuration. Each substituent contains a hydroxamic acid functionality (N-hydroxy amide) connected to a diphenylacetyl group. This arrangement creates a compound with:

  • A rigid cyclohexane backbone providing conformational stability

  • Two hydroxamic acid groups capable of metal coordination

  • Four phenyl rings contributing to steric bulk and potential π-stacking interactions

  • Defined stereochemistry at two centers, creating a chiral environment

Stereochemical Properties

The (1S,2S) stereochemistry is crucial to the compound's function as a chiral ligand. The specific spatial arrangement of functional groups creates an asymmetric environment that can influence stereoselectivity in chemical reactions. This is evidenced by its notable optical rotation values (-85.0 to -95.0°), indicating significant chirality .

Applications in Kinetic Resolution

SupplierPurityPackage SizeStorage Requirements
TCI/VWR≥95.0% (HPLC)50 mgNot specified
CP Lab Safety≥97%100 mgNot specified
RHAWN97%50 mgNot specified
Aladdin ScientificMinimum 97%100 mgArgon charged

Sources confirm these specifications from multiple vendors .

Quality Control Parameters

Commercial products typically include the following quality control parameters:

  • Appearance verification (white to light orange powder/crystal)

  • Purity determination by HPLC (minimum 95.0 area%)

  • Specific rotation measurement (-85.0 to -95.0 deg, C=1 in CHCl₃)

  • Elemental analysis for nitrogen content (4.98 to 5.50%)

Related Compounds and Structural Analogs

Structural Relationship to Other Chiral Ligands

The compound belongs to a broader class of chiral ligands featuring:

  • Hydroxamic acid functionalities

  • Defined stereochemistry on a cyclic backbone

  • Bulky aromatic substituents that influence steric environments

These structural features are common in ligands designed for asymmetric synthesis and catalysis, suggesting functional similarities with other established chiral catalysts.

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